

Enantiospecific Synthesis of (+)-Vellosimine from D-(+)-Tryptophan: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sarpagan-17-ol*

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Abstract

This document provides a detailed overview and experimental protocols for the enantiospecific synthesis of the indole alkaloid (+)-Vellosimine, commencing from the readily available chiral building block, D-(+)-tryptophan. The synthetic strategy hinges on a series of key transformations, including an asymmetric Pictet-Spengler reaction, a Dieckmann condensation to construct the characteristic 9-azabicyclo[3.3.1]nonane core, and a final intramolecular palladium-catalyzed coupling to furnish the target molecule. This stereocontrolled approach ensures the formation of the desired enantiomer, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by sarpagine-type alkaloids. The overall yield for this synthesis is reported to be 27%.^[1]

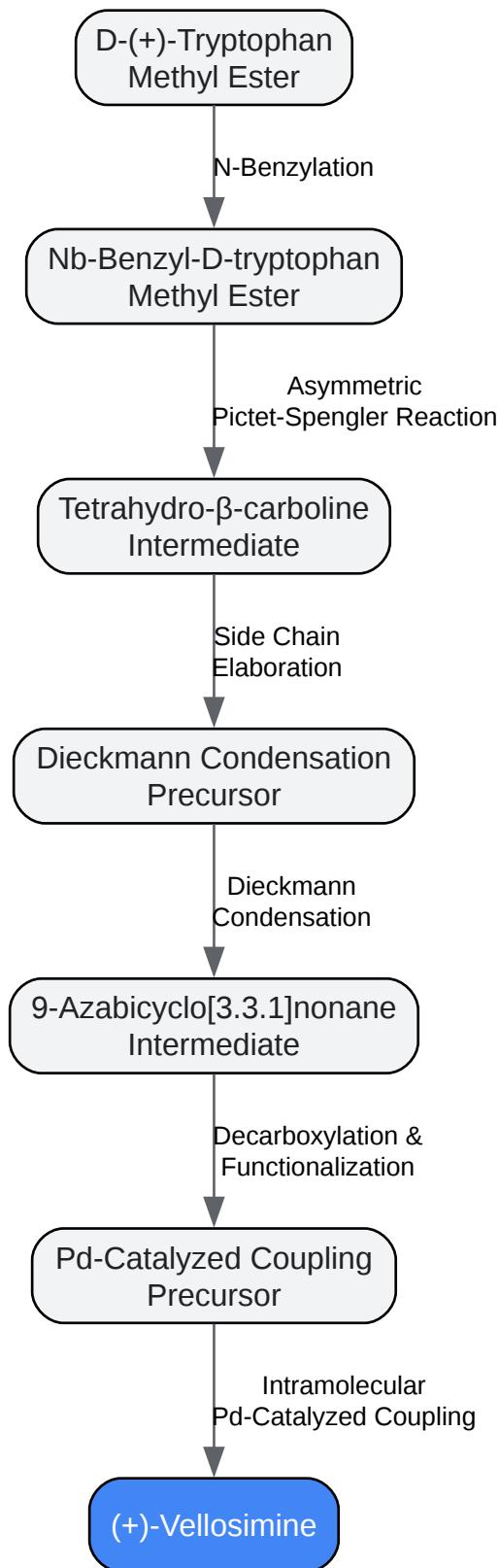
Introduction

(+)-Vellosimine is a member of the sarpagine family of indole alkaloids, which are characterized by a complex, polycyclic architecture. The enantiospecific synthesis of these natural products is a challenging yet crucial task for the exploration of their therapeutic potential. The strategy detailed herein leverages the inherent chirality of D-(+)-tryptophan to establish the correct stereochemistry in the final product. The key steps involve the formation of a tetracyclic

intermediate via a Pictet-Spengler reaction and Dieckmann condensation, followed by the introduction of the remaining structural features.

Synthetic Pathway Overview

The enantiospecific synthesis of (+)-Vellosimine from D-(+)-tryptophan methyl ester proceeds through a multi-step sequence. The initial phase involves the protection of the tryptophan derivative, followed by a diastereoselective Pictet-Spengler reaction to form the tetrahydro- β -carboline core. Subsequent elaboration of the side chain sets the stage for the crucial Dieckmann condensation, which forges the 9-azabicyclo[3.3.1]nonane ring system. The final stages of the synthesis involve functional group manipulations, including a palladium-catalyzed intramolecular coupling, to complete the synthesis of (+)-Vellosimine.



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Figure 1. Overall synthetic workflow for (+)-Vellosimine.

Data Presentation

Step No.	Reaction	Starting Material	Product	Reagents and Condition s	Yield (%)	Enantioselective Excess (%)
1	N-Benzylation	D-(+)-Tryptophan methyl ester	N-Benzyl-D-tryptophan methyl ester	Benzaldehyde, then NaBH4	84	>99
2	Asymmetric Pictet-Spengler Reaction	N-Benzyl-D-tryptophan methyl ester	Tetrahydro-β-carboline intermediate	Aldehyde partner, acid catalyst	Not explicitly reported	High (trans diastereomer)
3	Dieckmann Condensation	Acyclic diester precursor	β-keto ester	Strong base (e.g., NaH, KOtBu)	Not explicitly reported	Not applicable
4	Decarboxylation	β-keto ester	Tetracyclic ketone	Acidic or basic hydrolysis and heating	Not explicitly reported	Not applicable
5	Intramolecular Pd-catalyzed Coupling	Functionalized tetracyclic intermediate	Vellosimine precursor	Pd catalyst, ligand, base	Not explicitly reported	Not applicable
6	Final Conversion (Wittig & Hydrolysis)	Advanced ketone intermediate	(+)-Vellosimine	MeOCH2P, Ph3+Cl-, KOtBu; then HCl	72	>99

Overall	Total Synthesis	D-(+)-Tryptophan methyl ester	(+)-Vellosimine	10 transformat ions	27	>99
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Experimental Protocols

Step 1: Synthesis of N-Benzyl-D-tryptophan Methyl Ester

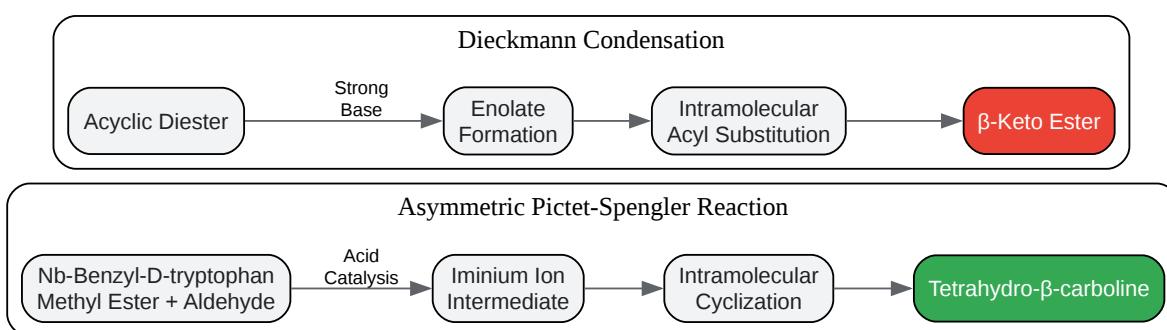
- Procedure: To a solution of D-(+)-tryptophan methyl ester in an appropriate solvent (e.g., methanol), add benzaldehyde. Stir the reaction mixture at room temperature for several hours. Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
- Work-up: Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by chromatography to afford N-benzyl-D-tryptophan methyl ester.

Step 2: Asymmetric Pictet-Spengler Reaction

- Procedure: Dissolve N-benzyl-D-tryptophan methyl ester and the desired aldehyde partner in a dry, non-polar solvent (e.g., benzene or toluene) under an inert atmosphere. Add a suitable acid catalyst (e.g., trifluoroacetic acid). Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diastereomeric mixture of tetrahydro-β-carbolines by column chromatography. For the synthesis of (+)-Vellosimine, the trans diastereomer is the desired product.

Step 3: Dieckmann Condensation

- Procedure: To a suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide) in a dry, aprotic solvent (e.g., THF or toluene) at 0 °C under an inert atmosphere, add a solution of the acyclic diester precursor dropwise. After the addition, warm the reaction mixture to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).
- Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a proton source (e.g., acetic acid or saturated aqueous ammonium chloride). Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting β -keto ester is often used in the next step without further purification.



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Figure 2. Key reaction mechanisms.

Conclusion

The enantiospecific synthesis of (+)-Vellosimine from D-(+)-tryptophan is a notable achievement in natural product synthesis. The strategy, employing key reactions such as the Pictet-Spengler and Dieckmann condensations, provides a reliable route to this complex indole alkaloid. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further investigations into the biological properties of (+)-Vellosimine and its analogues.

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References

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